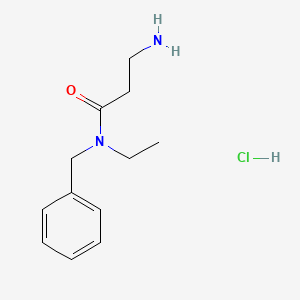

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride

Vue d'ensemble

Description

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is used in various scientific research applications due to its unique properties. This compound is often utilized in pharmaceutical testing and other chemical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride typically involves the reaction of benzylamine with ethyl acrylate, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that derivatives of 3-amino compounds, including 3-amino-N-benzyl-N-ethylpropanamide hydrochloride, exhibit significant antioxidant activity. These compounds can scavenge free radicals, which are implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that certain analogs demonstrate high inhibition rates against DPPH radicals, suggesting potential therapeutic uses in neurodegenerative diseases and stroke prevention .

1.2 Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of 3-aminopyrrolidine derivatives, which are known for their biological activity. The versatility of 3-amino compounds allows for modifications that can enhance efficacy against specific targets in drug development .

1.3 Neuropharmacology

In neuropharmacological studies, compounds similar to this compound have been investigated for their effects on neurotransmitter systems. They may influence pathways related to mood regulation and cognitive function, making them candidates for further exploration in treating neurological disorders .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Inhibitors derived from amine compounds can modulate enzyme activity involved in metabolic pathways, providing insights into disease mechanisms and therapeutic strategies .

2.2 Drug Delivery Systems

Research into drug delivery systems has identified amino compounds as effective carriers for targeted drug delivery. The structural properties of this compound allow it to form complexes with various drugs, enhancing their solubility and bioavailability .

Material Science

3.1 Polymer Synthesis

In material science, the compound is explored for its role in synthesizing novel polymers with specific properties. Its amine functionality can be utilized to create cross-linked networks that exhibit desirable mechanical and thermal properties, potentially leading to advancements in composite materials .

3.2 Surface Modification

The incorporation of 3-amino compounds into surface coatings has been studied to improve adhesion and durability of materials in various applications, including biomedical devices and industrial coatings .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-N-substituted-pyrrolidine-2,5-dione N-mustard hydrochloride: Known for its anti-tumor effects.

N-benzyl-N-ethylpropanamide: Similar structure but lacks the amino group, leading to different reactivity and applications.

Uniqueness

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its applications in both research and industry highlight its importance as a valuable chemical compound .

Activité Biologique

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 242.74 g/mol. It is classified as an amide and is characterized by the presence of an amino group, a benzyl group, and an ethyl group attached to a propanamide backbone. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and facilitates its use in various applications, particularly in pharmaceutical research and development .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with receptor sites, possibly influencing neurotransmitter pathways or other signaling mechanisms.

Key Features:

- Amide Structure: The amide bond may facilitate interactions with proteins and enzymes.

- Amino Group: Potential for binding to neurotransmitter receptors, influencing synaptic transmission.

- Benzyl Group: This moiety can enhance lipophilicity, potentially aiding in membrane permeability.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities. For instance, studies have shown that related compounds can modulate receptor activity, including nicotinic acetylcholine receptors (nAChRs), which are crucial in neuronal signaling .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3-Amino-N-benzyl-N-ethylpropanamide HCl | C12H19ClN2O | Potential nAChR modulation |

| N-Benzyl-N-ethylpropionamide | C12H17N | Lacks amino group; different biological activity |

| N,N-Diethylbenzamide | C12H17N | No amino group; primarily used as solvent |

Study on Receptor Interaction

In a study examining the interaction of similar compounds with nAChRs, it was found that certain derivatives could enhance or inhibit cholinergic signals. This suggests that this compound may also possess modulating effects on these receptors .

Experimental Design:

- Method: Binding assays were conducted using isolated nAChRs.

- Results: Compounds demonstrated varying degrees of agonistic and antagonistic properties.

In Vivo Studies

In vivo studies using animal models have shown that compounds structurally related to this compound can affect inflammatory responses. For example, selective antagonists targeting specific receptors reduced inflammation in models of colitis .

Findings:

- Inflammation Reduction: Compounds exhibited significant reduction in tissue damage and neutrophil infiltration when administered in models of induced colitis.

- Mechanism: The modulation of receptor activity was implicated in these protective effects.

Propriétés

IUPAC Name |

3-amino-N-benzyl-N-ethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11;/h3-7H,2,8-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAUDMCEPJLTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-37-3 | |

| Record name | Propanamide, 3-amino-N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.